molecular formula C13H10BrNO B5886307 8-bromo-2,4-dimethylfuro[3,2-c]quinoline

8-bromo-2,4-dimethylfuro[3,2-c]quinoline

Cat. No.: B5886307
M. Wt: 276.13 g/mol
InChI Key: CVYDRJVACMWWHX-UHFFFAOYSA-N
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Description

Significance of the Furoquinoline Scaffold in Heterocyclic Chemistry

Furoquinoline alkaloids are a class of organic heterotricyclic compounds characterized by a furan (B31954) ring fused to a quinoline (B57606) system. nih.gov This structural motif is found in numerous natural products, particularly within the Rutaceae plant family. google.comnih.gov The quinoline portion of the scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a well-established pharmacophore in medicinal chemistry, known to impart a wide range of biological activities. thieme-connect.comrsc.org The addition of a fused furan ring introduces new structural and electronic features, leading to a diverse array of chemical properties and biological effects. The planarity and aromaticity of the furo[3,2-c]quinoline (B8618731) system allow for various intermolecular interactions, making it a valuable scaffold for designing molecules that can interact with biological targets. rsc.org The synthesis of these fused systems is a topic of ongoing research, with chemists developing novel and efficient methods to construct this heterocyclic core. thieme-connect.comresearchgate.net

Overview of Substituted Furo[3,2-c]quinolines in Scientific Literature

The scientific literature contains numerous examples of substituted furo[3,2-c]quinolines, both naturally occurring and synthetic. These compounds have been investigated for a wide spectrum of biological activities. Research has shown that various furo[3,2-c]quinoline derivatives exhibit properties such as antimicrobial, antiprotozoal, anti-inflammatory, and acetylcholinesterase inhibitory effects. nih.govgoogle.com For instance, certain furo[3,2-c]quinolone hybrids have been noted for their potential as antimicrobial, insecticidal, and antiarrhythmic agents. nih.gov The substitution pattern on both the furan and the quinoline rings plays a crucial role in determining the specific biological activity and potency of these derivatives. Consequently, a significant portion of research in this area is dedicated to the synthesis and biological evaluation of novel substituted furo[3,2-c]quinolines to explore their structure-activity relationships. nih.govbiointerfaceresearch.com

Research Context for 8-bromo-2,4-dimethylfuro[3,2-c]quinoline

While extensive research exists on various brominated quinolines and other furo[3,2-c]quinoline derivatives, specific academic studies focusing exclusively on the synthesis, characterization, and detailed research findings of This compound are not widely available in the public domain. Much of the available information points towards its dihydro precursor, 8-bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline , which is commercially available and has documented spectroscopic data. thieme-connect.comsigmaaldrich.com The aromatization of such dihydrofuroquinolines is a known chemical transformation, often achieved through oxidation. nih.gov However, dedicated research articles detailing the specific properties and applications of the fully aromatic This compound are limited.

Data on Related Compounds

To provide context within the furo[3,2-c]quinoline class, the following data is available for the closely related dihydro-analog.

Interactive Table: Physicochemical Properties of 8-bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline

PropertyValueSource
CAS Number 332898-44-9 sigmaaldrich.com
Molecular Formula C13H12BrNO sigmaaldrich.com
IUPAC Name 8-bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline sigmaaldrich.com
InChI Code 1S/C13H12BrNO/c1-7-5-10-8(2)15-12-4-3-9(14)6-11(12)13(10)16-7/h3-4,6-7H,5H2,1-2H3 sigmaaldrich.com
Purity 95% sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-2,4-dimethylfuro[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-7-5-10-8(2)15-12-4-3-9(14)6-11(12)13(10)16-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYDRJVACMWWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C3C=CC(=CC3=C2O1)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation of 8 Bromo 2,4 Dimethylfuro 3,2 C Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations in ¹H, ¹³C, and two-dimensional NMR spectra, the precise arrangement of atoms and their connectivity within 8-bromo-2,4-dimethylfuro[3,2-c]quinoline can be established.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For this compound, distinct signals are expected for the aromatic protons on the quinoline (B57606) and furan (B31954) rings, as well as the methyl group protons.

The protons of the quinoline moiety are influenced by the electron-withdrawing bromine atom at the C-8 position. acgpubs.org The aromatic protons on the benzene (B151609) ring portion of the quinoline system, specifically H-5, H-6, and H-7, will exhibit characteristic chemical shifts and coupling patterns. Based on data from similar 8-substituted quinolines, the proton at C-7 (H-7) is expected to be a doublet, coupling with H-6. acgpubs.org Similarly, H-6 would appear as a triplet (or a doublet of doublets if coupling constants are different) due to coupling with H-5 and H-7. The H-5 proton signal would likely be a doublet.

The concentration of the sample can also influence the chemical shifts of quinoline derivatives due to intermolecular π-π stacking interactions. acgpubs.org

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-57.8 - 8.2dJ₅,₆ ≈ 8.0
H-67.4 - 7.7tJ₆,₅ ≈ 8.0, J₆,₇ ≈ 8.0
H-77.9 - 8.3dJ₇,₆ ≈ 8.0
2-CH₃2.5 - 2.8s-
4-CH₃2.6 - 2.9s-
H-98.8 - 9.1s-

Note: These are predicted values based on analogous structures. Actual values may vary. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a distinct signal is expected for each unique carbon atom.

The carbon atoms of the quinoline ring will appear in the aromatic region (δ 110-160 ppm). The carbon atom bearing the bromine (C-8) is expected to have its chemical shift influenced by the halogen's electronegativity and heavy atom effect, typically shifting it to a lower field compared to an unsubstituted carbon. In bromo-substituted quinolines, the C-Br signal can appear around δ 110-120 ppm. acgpubs.org The quaternary carbons (C-4a, C-5a, C-9a, C-9b) will also be identifiable.

The carbons of the furan ring (C-2, C-3a, C-4) and the attached methyl groups will have characteristic shifts. The methyl carbons (2-CH₃ and 4-CH₃) will appear in the upfield region (δ 15-25 ppm). The oxygen-bearing carbons of the furan ring (C-2 and C-4) will be deshielded and appear further downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2150 - 155
C-3a115 - 120
C-4145 - 150
C-4a120 - 125
C-5128 - 132
C-6125 - 129
C-7130 - 135
C-8115 - 120
C-9148 - 152
C-9a140 - 145
C-9b122 - 127
2-CH₃15 - 20
4-CH₃18 - 23

Note: These are predicted values based on general ranges for similar heterocyclic systems and bromo-aromatic compounds. researchgate.net

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) couplings between protons and carbons, which is crucial for establishing the connectivity between the furan and quinoline ring systems and for placing the substituents correctly.

For instance, an HMBC experiment would show correlations between the methyl protons (2-CH₃ and 4-CH₃) and the carbons of the furan ring (C-2, C-3a, C-4), confirming their positions. Correlations between the quinoline protons (H-5, H-7) and the quaternary carbons would help in assigning these signals and confirming the fusion of the heterocyclic rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₃H₁₀BrN), the molecular ion peak (M⁺) in a high-resolution mass spectrum (HRMS) would be crucial for confirming the molecular formula.

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), two peaks of nearly equal intensity will be observed for the molecular ion (M⁺ and M+2). This provides a clear signature for the presence of a single bromine atom in the molecule.

Fragmentation analysis can also yield structural insights. Common fragmentation pathways for quinolines involve the loss of small molecules or radicals. The molecule might undergo fragmentation by losing a methyl radical (CH₃) or through cleavage of the furan ring.

Table 3: Expected Mass Spectrometry Data for this compound

Ionm/z (relative to ⁷⁹Br)m/z (relative to ⁸¹Br)Interpretation
[M]⁺275277Molecular Ion
[M-CH₃]⁺260262Loss of a methyl group
[M-Br]⁺196-Loss of bromine radical

Note: The molecular formula is C₁₃H₁₀BrN. The predicted m/z values are nominal masses.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound would be expected to show several characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline and furan aromatic rings would be observed in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ring usually gives rise to strong bands in the 1250-1050 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint" region, typically between 750 and 500 cm⁻¹. docbrown.info The C-H bending vibrations of the methyl groups would also be present.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050 - 3150C-H stretchAromatic
2850 - 3000C-H stretchMethyl (CH₃)
1620 - 1450C=C and C=N stretchAromatic rings
1250 - 1050C-O-C stretchFuran ring
750 - 500C-Br stretchBromo-aromatic

X-ray Crystallography for Solid-State Molecular Conformation and Packing Analysis

For this compound, a crystal structure would confirm the planarity of the fused furo[3,2-c]quinoline (B8618731) ring system. Analysis of related structures, such as bromo-pyrrolo[3,2,1-ij]quinoline derivatives, suggests that the fused heterocyclic core is essentially planar. scispace.com

Furthermore, X-ray analysis elucidates the intermolecular interactions that govern the crystal packing. In the solid state, molecules of this compound would likely pack in a way that maximizes stabilizing interactions. These could include π-π stacking interactions between the flat aromatic systems of adjacent molecules and potentially halogen bonding involving the bromine atom. nih.gov The arrangement of molecules in the crystal lattice is a key factor influencing the material's bulk properties.

Computational and Theoretical Investigations of 8 Bromo 2,4 Dimethylfuro 3,2 C Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the intrinsic properties of molecules. These methods provide detailed insights into the electronic structure and reactivity of chemical compounds, guiding further experimental research.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to predict their geometries, electronic properties, and reactivity. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31+G(d,p), are employed to determine optimized molecular structures, vibrational frequencies, and various electronic parameters. nih.govnih.gov

In the case of 8-bromo-2,4-dimethylfuro[3,2-c]quinoline, DFT studies would reveal the distribution of electron density across the molecule. The presence of the bromine atom, an electron-withdrawing group, at the 8-position, and the electron-donating methyl groups at the 2- and 4-positions, are expected to significantly influence the electronic environment of the furoquinoline core. The bromine atom would likely create a region of lower electron density on the quinoline part of the molecule, while the methyl groups would increase electron density on the furo-pyridine segment.

Table 1: Representative Optimized Geometrical Parameters of a Furoquinoline Scaffold

ParameterBond Length (Å)Bond Angle (°)
C-C (aromatic)1.39 - 1.42118 - 122
C-N1.33 - 1.38117 - 123
C-O1.36 - 1.38105 - 110
C-Br~1.90-

Note: This data is representative of furoquinoline systems and is not specific to this compound.

HOMO-LUMO Energy Gap Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller Egap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For quinoline derivatives, the HOMO-LUMO gap can be tuned by introducing different substituents. rsc.org In this compound, the electron-withdrawing bromine atom is expected to lower the energy of both the HOMO and LUMO, while the electron-donating methyl groups would raise their energies. The net effect on the Egap would depend on the relative contributions of these substituents. Studies on similar substituted quinolines have shown that the Egap can vary significantly, influencing the molecule's electronic and optical properties. rsc.org

Table 2: Representative HOMO-LUMO Energy Values for Substituted Quinolines

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Quinoline-6.65-1.824.83
8-hydroxy-2-methyl quinoline-5.79-1.214.58
5,7-dichloro-8-hydroxy-2-methyl quinoline-6.37-2.054.32

Source: Data adapted from studies on similar quinoline derivatives. These values are for illustrative purposes and are not the calculated values for this compound.

A smaller HOMO-LUMO gap is often associated with enhanced biological activity, as it can facilitate interactions with biological targets. researchgate.net

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for understanding the charge distribution and reactivity of molecules. deeporigin.com An MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. researchgate.netresearchgate.net

For this compound, an MEP map would likely show a region of negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the furan (B31954) ring, due to the presence of lone pairs of electrons. researchgate.net These sites would be the most probable for electrophilic interactions. Conversely, the hydrogen atoms and the region around the bromine atom might exhibit a more positive potential. The MEP map provides a visual representation of the molecule's reactivity and can help in predicting its interaction with other molecules, including biological targets. deeporigin.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules, which are crucial for understanding their function and interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies on Furoquinoline Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound were not extensively documented in the reviewed literature, analysis of structurally related analogues, such as pyrano[3,2-c]quinolines and other quinoline derivatives, provides insight into the structural features that typically govern biological activity.

Research on pyrano[3,2-c]quinoline analogues, which feature a pyran ring fused to the quinoline core instead of a furan ring, has identified key structural elements crucial for cytotoxic activity. nih.govresearchgate.net Structure-activity relationship (SAR) analyses of these compounds suggest that the nature and position of substituents on an aryl ring attached to the pyran moiety significantly influence their anticancer effects. nih.govresearchgate.net For instance, the presence of a 3-chloro substitution on the C4 aryl ring was found to be a critical determinant for enhancing cytotoxicity in a series of pyrano[3,2-c]quinoline analogues. nih.gov

QSAR studies on other classes of quinoline-based compounds further highlight the descriptors often correlated with biological outcomes. For example, in a 3D-QSAR study of pyrimido-isoquinolin-quinone derivatives, steric, electronic, and hydrogen-bond acceptor properties were identified as key factors explaining their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, QSAR models developed for quinolinone-based thiosemicarbazones designed as antituberculosis agents showed that van der Waals volume, electron density, and electronegativity played a pivotal role in their activity. nih.gov These studies underscore the importance of molecular size, shape, and electronic environment in modulating the therapeutic potential of quinoline-based scaffolds.

The table below summarizes findings from QSAR and SAR studies on compounds analogous to the furo[3,2-c]quinoline (B8618731) scaffold.

Compound ClassBiological ActivityKey Findings / Important Descriptors
Pyrano[3,2-c]quinoline AnaloguesCytotoxicity / Anticancer3-substitution on the C4 aryl ring is critical for activity. nih.govresearchgate.net
Pyrimido-isoquinolin-quinonesAntibacterial (anti-MRSA)Activity is explained by steric, electronic, and hydrogen-bond acceptor properties. nih.gov
Quinolinone-based ThiosemicarbazonesAntituberculosis (anti-TB)Van der Waals volume, electron density, and electronegativity are pivotal for activity. nih.gov
Quinoxaline DerivativesAnticancer (VEGFR-2 inhibitory)Replacement of electron-releasing groups (e.g., OCH₃) with electron-withdrawing groups (e.g., Cl) can decrease activity. mdpi.com

These examples from related heterocyclic systems demonstrate a consistent theme where the electronic nature and spatial arrangement of substituents are fundamental in dictating the biological effects of the quinoline core structure.

Photophysical Properties and Optical Analysis

The photophysical properties of a compound describe its interaction with light, including the absorption and emission of photons. The furo[3,2-c]quinoline core, being a conjugated aromatic system, is expected to exhibit distinct photophysical behaviors.

General spectral analyses of the broader class of furoquinoline alkaloids reveal characteristic ultraviolet (UV) absorption patterns. Typically, these compounds display an intense absorption band in the range of 239–244 nm and another very broad band between 290 nm and 335 nm. wikipedia.orgtandfonline.com These absorptions are attributed to π → π* electronic transitions within the fused heterocyclic ring system.

Fluorescence is a key photophysical property where a molecule emits light after absorbing it. The difference between the maximum wavelength of absorption and the maximum wavelength of emission is known as the Stokes shift. For instance, a series of fluorescent 3-substituted isocoumarins, another class of heterocyclic compounds, were found to have emission wavelengths primarily centered around 420 nm with Stokes shift values ranging from 3978 to 6678 cm⁻¹. mdpi.com Such properties are crucial for applications in fields like molecular probes and imaging.

The following table summarizes the known photophysical data for furoquinoline alkaloids and related quinoline derivatives.

Compound ClassAbsorption λmax (nm)Emission λmax (nm)Electronic Transition Type
Furoquinoline Alkaloids239–244Not Reportedπ → π
Furoquinoline Alkaloids290–335 (broad)Not Reportedπ → π
Quinolines (general)280Not Reportedπ,π
Quinolines (general)350Not Reportedn,π
Quinoline-1,3-benzodioxole chalcone (B49325)316, 365Not Reportedπ → π*
3-Substituted Isocoumarins~350-380~420Not Reported

Further experimental investigation is required to fully characterize the specific photophysical and optical properties of this compound, including its fluorescence capabilities and potential for applications in materials science and bio-imaging.

Future Research Directions and Potential Academic Applications

Development of Novel Synthetic Routes for Furo[3,2-c]quinoline (B8618731) Derivatives

The synthesis of the furo[3,2-c]quinoline core is a critical area for ongoing research, with a focus on improving efficiency, atom economy, and sustainability. nih.gov While classical methods exist, recent innovations point toward more sophisticated and versatile synthetic pathways.

Future efforts will likely concentrate on developing one-pot, multi-component reactions that allow for the rapid assembly of the tricyclic system from simple precursors. orientjchem.org One promising direction involves acid-catalyzed tandem reactions. For instance, a novel method utilizes the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols, proceeding through a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure to yield furo[3,2-c]quinolones in moderate to high yields. nih.govrsc.org This approach is noted for its high atom- and step-economy. nih.gov

Another innovative strategy is the development of metal-free synthetic pathways. A recently reported method for the synthesis of benzofuro[3,2-c]quinolines starts from 3-(2-methoxyphenyl)quinolin-4(1H)ones and proceeds via a sequential chlorination/demethylation and intramolecular cyclization under mild, metal-free conditions. nih.gov Furthermore, the use of sustainable catalytic systems, such as molybdenum-catalyzed domino reactions from nitroarenes and glycols, represents a green chemistry approach to synthesizing these heterocycles. researchgate.net

The exploration of novel catalysts, such as propylphosphonic anhydride (B1165640) (T3P) for aza-Diels-Alder reactions, could also provide efficient, one-pot routes to furo[3,2-c]quinoline structures. grafiati.com These advanced synthetic methods are crucial for generating diverse libraries of derivatives for further study.

Table 1: Comparison of Modern Synthetic Routes to Furo[3,2-c]quinoline Derivatives

Synthetic Strategy Starting Materials Key Features Reference
Acid-Catalyzed Tandem Reaction 4-hydroxy-1-methylquinolin-2(1H)-one, propargylic alcohols High atom- and step-economy; proceeds via Friedel–Crafts-type alkylation and 5-exo-dig cyclization. nih.gov
Stepwise Cyclization 3-(2-methoxyphenyl)quinolin-4(1H)ones Metal-free and mild reaction conditions; sequential chlorination/demethylation/cyclization. nih.gov
Molybdenum-Catalyzed Domino Reaction Nitroaromatics, glycols Sustainable one-pot synthesis; domino reduction-imine formation-cyclization-oxidation sequence. researchgate.net

Advanced Computational Design of Furoquinoline-Based Probes

Computational chemistry offers powerful tools to accelerate the discovery and optimization of furo[3,2-c]quinoline-based molecules for specific applications. Future research will increasingly rely on in silico methods to design and screen virtual libraries of compounds, predicting their properties before undertaking costly and time-consuming synthesis. rsc.org

Molecular docking is a key technique for this purpose. It has been successfully used to rationalize the biological activity of related furo[2,3-c]quinolone derivatives, revealing a significant correlation between the compounds' binding scores and their observed anticancer activity. rsc.org Such studies can elucidate the binding affinity and specific interactions with target proteins, guiding the design of more potent and selective molecules. rsc.org For example, computational studies have identified a related furo[3,2-c]quinoline derivative as a potential topoisomerase-II inhibitor. nih.gov

Beyond docking, advanced computational models using machine learning and deep learning hold significant promise. rsc.org These approaches can analyze structure-activity relationship (SAR) data from existing derivatives to build predictive models. These models can then screen vast virtual chemical spaces to identify novel furo[3,2-c]quinoline structures with desired properties, such as enhanced binding to a specific enzyme or receptor, or tailored photophysical characteristics for use as biological probes. rsc.org The goal is to move beyond trial-and-error discovery toward the rational, computer-guided design of functional molecules.

Exploration of Furo[3,2-c]quinoline Scaffold for Materials Science Applications

The potential of the furo[3,2-c]quinoline scaffold extends beyond biological applications into the realm of materials science. The core structure is a conjugated heterocyclic system, and such systems often possess interesting photophysical and electronic properties. researchgate.net

A significant area for future research is the investigation of furo[3,2-c]quinolines as functional organic materials. researchgate.net The intrinsic photoactive properties of the related 2-quinolone scaffold have led to its investigation for use in luminescent materials and as cationic metal sensors. researchgate.net It is plausible that the extended conjugation of the furo[3,2-c]quinoline system could be exploited for similar, or even enhanced, functionalities.

Future studies could focus on synthesizing derivatives and characterizing their photoluminescence, quantum yields, and solvatochromism. This could lead to their development as:

Organic Light-Emitting Diodes (OLEDs): The scaffold could serve as an emissive layer or host material in OLED devices.

Fluorescent Sensors: By functionalizing the ring system with specific recognition moieties, furo[3,2-c]quinolines could be designed as chemosensors for detecting metal ions or other analytes.

Photoactive Materials: The scaffold's response to light could be harnessed in applications such as organic photovoltaics or photodynamic therapy.

The introduction of bromine, as in 8-bromo-2,4-dimethylfuro[3,2-c]quinoline, can also influence these properties through the heavy-atom effect, potentially enhancing intersystem crossing and making such derivatives interesting candidates for phosphorescent materials. researchgate.net

Derivatization Strategies for Enhanced Biological Potency (in vitro)

A primary focus of future academic research will be the systematic derivatization of the furo[3,2-c]quinoline scaffold to enhance its biological potency and selectivity. In vitro studies are the first step in evaluating the potential of these new compounds.

Structure-activity relationship (SAR) studies are crucial in this effort. Research on benzofuro[3,2-c]quinolines has already demonstrated the profound impact of substituents on antileukemia activity. nih.gov For instance, the introduction of a hydroxyl group at the C5 position of the benzofuran (B130515) ring resulted in a compound with an IC₅₀ value of 0.12 µM against the MV-4-11 cell line, the highest activity among the tested series. nih.gov Conversely, the presence of certain other groups led to a significant decrease in activity. nih.gov

Future derivatization strategies will likely explore a wide range of chemical modifications, including:

Halogenation: The position and type of halogen (F, Cl, Br, I) can modulate lipophilicity, metabolic stability, and binding interactions. The impact of bromine at various positions on the quinoline (B57606) ring has been shown to be critical for anticancer effects in related quinoline series. researchgate.net

Alkylation and Arylation: Introducing different alkyl and aryl groups can probe steric and electronic requirements of the biological target.

Introduction of H-bonding groups: Adding hydroxyl, amino, or amide functionalities can create new hydrogen bonding interactions within a target's active site, potentially increasing affinity.

The following table, based on published data for benzofuro[3,2-c]quinoline derivatives, illustrates how systematic derivatization can tune biological activity, providing a blueprint for future studies on the furo[3,2-c]quinoline core. nih.gov

Table 2: In Vitro Antileukemia Activity of Selected Benzofuro[3,2-c]quinoline Derivatives Against MV-4-11 Cells

Compound Substituent (R¹) Substituent (R²) IC₅₀ (µM)
2e 5-OH H 0.12
2p 7-F H 0.23
2q 7-Cl H 0.24
2u H 9-F 0.35
2a H H 1.1
2k 7-OMe H >10
2m 7-tBu H >10

Data sourced from a study on benzofuro[3,2-c]quinolines, demonstrating the effect of substitution on biological potency. nih.gov

Understanding Molecular Recognition Mechanisms of Furo[3,2-c]quinolines

To progress from simply identifying active compounds to rationally designing superior ones, a deep understanding of their molecular recognition mechanisms is essential. Future research must combine biological assays with biophysical and computational techniques to elucidate how furo[3,2-c]quinoline derivatives interact with their biological targets at an atomic level.

Key research activities in this area will include:

Target Identification and Validation: For compounds showing promising in vitro activity, identifying the specific protein or nucleic acid target is the first step.

Biophysical Characterization: Techniques like X-ray crystallography and NMR spectroscopy can provide high-resolution structural data of the ligand-target complex, revealing the precise binding mode.

Kinetic Analysis: Enzyme inhibition studies can determine the mechanism of action (e.g., competitive, non-competitive, or mixed-type inhibition), as has been done for related furo[3,2-c]coumarin inhibitors of cholinesterases. mdpi.comnih.gov

Computational Modeling: As mentioned, molecular docking and molecular dynamics simulations can complement experimental data, helping to visualize interactions, predict binding affinities, and explain the structural basis for the observed SAR. rsc.orgmdpi.com

Cellular Mechanism Studies: For anticancer agents, techniques like western blot analysis can be used to investigate the downstream effects of target engagement, such as the modulation of apoptotic pathways. rsc.org For example, studies on bromo-quinolines have shown that some derivatives act as Topoisomerase I inhibitors by preventing the relaxation of supercoiled DNA. researchgate.net

By integrating these approaches, researchers can build a comprehensive picture of how molecules like this compound exert their effects, paving the way for the development of next-generation probes and therapeutic leads.

Q & A

Basic Synthesis: What are the key synthetic strategies for constructing the furo[3,2-c]quinoline core in 8-bromo-2,4-dimethylfuro[3,2-c]quinoline?

The furo[3,2-c]quinoline scaffold is typically synthesized via cyclization reactions involving substituted quinoline precursors. A common approach involves:

  • Suzuki-Miyaura cross-coupling of 3-bromoquinoline derivatives with boronic acids to form biaryl intermediates .
  • Photochemical cyclization of aryl azides generated from these intermediates, yielding the fused furoquinoline system .
  • Regioselective bromination at the C-8 position can be achieved using electrophilic brominating agents under controlled conditions (e.g., NBS or Br₂ in acetic acid), guided by steric and electronic effects of the methyl substituents at C-2 and C-4 .

Advanced Synthesis: How can enantioselectivity be introduced into hexahydrofuro[3,2-c]quinoline derivatives related to the target compound?

Enantioselective synthesis of reduced furoquinolines requires chiral catalysts. For example:

  • BINOL-phosphoric acid catalysts enable asymmetric Povarov cycloaddition between dihydrofuran and quinoline-derived imines. The "aromatic sandwich" model predicts face selectivity via π-stacking and steric interactions in the transition state .
  • Computational studies (DFT) optimize reaction pathways by analyzing Re-exo vs. Si-endo transition states, achieving enantiomeric excess (ee) >90% in some cases .

Structural Characterization: What spectroscopic and crystallographic methods confirm the structure of this compound?

  • ¹H/¹³C NMR : Methyl groups at C-2 and C-4 appear as singlets (δ ~2.5–3.0 ppm for ¹H; δ ~20–25 ppm for ¹³C). The bromine at C-8 deshields adjacent protons, causing downfield shifts .
  • X-ray crystallography : Hexahydrofuroquinoline derivatives show triclinic or monoclinic packing with π-π stacking (centroid distances ~3.7–3.8 Å) and hydrogen-bonding networks stabilizing the lattice .
  • ESI-MS : Molecular ion peaks ([M+H]⁺) and isotopic patterns (²⁷Br/⁸¹Br) confirm bromination .

Biological Evaluation: How is the DNA-binding affinity of this compound assessed experimentally?

  • Fluorescence quenching : Intercalation into DNA reduces the compound’s fluorescence intensity. Stern-Volmer plots quantify binding constants (Kₐ ~10⁴–10⁵ M⁻¹) .
  • Circular dichroism (CD) : Induced CD signals in the DNA-drug complex reveal conformational changes (e.g., B-DNA to Z-DNA transitions) .
  • Thermal denaturation assays : Increased melting temperature (ΔTₘ) of DNA-drug complexes indicates stabilization via intercalation or groove binding .

Advanced Mechanistic Studies: What computational methods explain the stereochemical outcomes in furoquinoline synthesis?

  • Density Functional Theory (DFT) : Models the transition states of cycloaddition reactions, revealing energy barriers and stereoselectivity. For example, Re-exo transition states are favored due to reduced steric clashes between the dihydrofuran and iminium ion .
  • Molecular docking : Predicts binding modes of furoquinolines to biological targets (e.g., G-quadruplex DNA) by simulating π-π interactions and hydrogen bonding .

Contradictory Data Analysis: How are discrepancies in biological activity resolved for structurally similar furoquinolines?

  • SAR studies : Compare substituent effects. For example, chloro or methyl groups at C-2/C-4 enhance hydrophobicity and DNA affinity, while bulky groups reduce intercalation efficiency .
  • Crystal structure overlays : Identify conformational differences in protein-bound vs. unbound states that may explain activity variations .
  • Kinetic assays : Measure inhibition constants (Kᵢ) for enzyme targets (e.g., telomerase) to correlate structural features with potency .

Method Optimization: How can photochemical cyclization yields be improved for furoquinoline synthesis?

  • Solvent selection : Use aprotic solvents (e.g., THF or DCM) to minimize side reactions .
  • Light source : UV-A (365 nm) irradiation optimizes azide photolysis efficiency .
  • Additives : Triethylamine scavenges HBr generated during bromination, preventing quaternization of the quinoline nitrogen .

Advanced Applications: What strategies enable the use of this compound as a precursor for bioactive analogs?

  • Cross-coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig amination introduces aryl, amine, or heterocyclic groups at C-8 .
  • Cyclization cascades : Intramolecular Heck or Ullmann reactions generate polycyclic systems (e.g., naphthofuroquinolines) with enhanced bioactivity .
  • Late-stage functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) adds probes for imaging or target identification .

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